molecular formula C7H6NNaO3 B152880 Sodium 5-amino-2-hydroxybenzoate CAS No. 35589-28-7

Sodium 5-amino-2-hydroxybenzoate

Cat. No. B152880
CAS RN: 35589-28-7
M. Wt: 175.12 g/mol
InChI Key: AWDRBBZJLVNKQS-UHFFFAOYSA-M
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Description

Sodium 5-amino-2-hydroxybenzoate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their reactions, which can provide insight into the behavior of structurally similar substances. For instance, the hydrolysis of 5-aminodibenzo[a,d]cycloheptanes involves the cleavage of a carbon-nitrogen bond under acidic conditions, which could be relevant to the behavior of sodium 5-amino-2-hydroxybenzoate in similar environments .

Synthesis Analysis

The synthesis of related compounds involves the condensation of chlorinated dibenzo[a,b]cycloheptane with amines in benzene . This suggests that a similar approach could potentially be used for synthesizing sodium 5-amino-2-hydroxybenzoate, by condensing an appropriate chlorinated precursor with an amine, followed by the introduction of a sodium atom.

Molecular Structure Analysis

While the molecular structure of sodium 5-amino-2-hydroxybenzoate is not discussed, the structure of related compounds such as benzimidazo[1,2-a]pyridines and benzimidazo[1,2-c]pyrimidines are synthesized from reactions involving sodium salts of certain precursors . This indicates that sodium plays a crucial role in the stability and reactivity of these compounds, which could be extrapolated to sodium 5-amino-2-hydroxybenzoate.

Chemical Reactions Analysis

The hydrolysis of 5-aminodibenzo[a,d]cycloheptanes results in the formation of secondary amines and hydroxylated products . This reaction is dependent on the substituents on the amino group and proceeds via a carbonium-ion intermediate. Although sodium 5-amino-2-hydroxybenzoate is not specifically mentioned, it is plausible that it could undergo similar hydrolytic reactions in acidic media.

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium 5-amino-2-hydroxybenzoate are not detailed in the provided papers. However, the hydrolysis study of related compounds provides data on reaction rates, Arrhenius parameters, and the influence of temperature and pH on the reaction kinetics . These findings could be used to infer some of the physical and chemical properties of sodium 5-amino-2-hydroxybenzoate, such as its solubility, stability, and reactivity under various conditions.

Scientific Research Applications

Coordination Properties in Complexes

Sodium 5-amino-2-hydroxybenzoate demonstrates significant coordination properties. A study by Rzączyńska, Mrozek-Łyszczek, and Głowiak (2004) on the crystal structures of sodium 4-amino-2-hydroxybenzoate dihydrate highlights its ability to form polymeric chains through tridentate moieties, creating a distorted octahedral environment around sodium ions. This suggests its potential application in the development of complex metal structures (Rzączyńska, Mrozek-Łyszczek, & Głowiak, 2004).

Role in Synthesis of Metal Complexes

In the synthesis of metal complexes, Zhao et al. (2013) showed that 5-aminosalicylate derivatives can react with other compounds to form complex structures like Co(II) and Cu(II)-Complexes. These complexes were characterized for their electrochemical activities, implying the role of sodium 5-amino-2-hydroxybenzoate in electrochemical applications (Zhao et al., 2013).

Involvement in Enzymatic Reactions

The compound also plays a role in enzymatic reactions. Langkau et al. (1990) described a flavoenzyme from Pseudomonas species that catalyzes the conversion of 2-aminobenzoyl-CoA, indicating potential biomedical or enzymatic research applications involving sodium 5-amino-2-hydroxybenzoate (Langkau et al., 1990).

Applications in Materials Science

Shahab et al. (2016) explored sodium 5-amino-2-hydroxybenzoate derivatives for optoelectronic applications. They synthesized new azo dyes, including sodium-2-hydroxy-5-((4-sulfonatophenyl)diazenyl)benzoate, and developed polarizing films based on these compounds. This indicates potential applications in materials science and optoelectronics (Shahab et al., 2016).

Use in Biosynthesis Research

Furthermore, sodium 5-amino-2-hydroxybenzoate has been identified as a precursor in biosynthesis research. Ghisalba and Nüesch (1981) identified 3-amino-5-hydroxybenzoic acid, a structurally related compound, as a precursor in the biosynthesis of ansamycins, suggesting similar potential roles for sodium 5-amino-2-hydroxybenzoate in biosynthetic pathways (Ghisalba & Nüesch, 1981).

properties

IUPAC Name

sodium;5-amino-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,9H,8H2,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDRBBZJLVNKQS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89-57-6 (Parent)
Record name Sodium 5-aminosalicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035589287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30189054
Record name Sodium 5-aminosalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 5-amino-2-hydroxybenzoate

CAS RN

35589-28-7
Record name Sodium 5-aminosalicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035589287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 5-aminosalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 5-aminosalicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.832
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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